molecular formula C17H17NO5 B554332 N-Benzyloxycarbonyl-L-tyrosine CAS No. 1164-16-5

N-Benzyloxycarbonyl-L-tyrosine

Cat. No. B554332
CAS RN: 1164-16-5
M. Wt: 315.32 g/mol
InChI Key: MCRMUCXATQAAMN-HNNXBMFYSA-N
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Description

N-Benzyloxycarbonyl-L-tyrosine, also known as N-Cbz-L-tyrosine or Z-Tyr-OH, is an organic compound . It is a white to almost white powder or crystal . It is commonly used in organic synthesis reactions, especially as a protecting group in polypeptide synthesis .


Molecular Structure Analysis

The molecular formula of N-Benzyloxycarbonyl-L-tyrosine is C17H17NO5, and its molecular weight is 315.33 . The structure consists of a tyrosine molecule with a benzyloxycarbonyl protecting group attached to the nitrogen of the amino group .


Physical And Chemical Properties Analysis

N-Benzyloxycarbonyl-L-tyrosine is a solid at 20°C . It has a melting point of 95°C . It is soluble in methanol . Its specific rotation is 10° (C=1, AcOH) .

Scientific Research Applications

  • Biochemical Adaptation and Enzyme Activity : N-Benzyloxycarbonyl-L-tyrosine is involved in biochemical adaptation as a response to exercise. It participates in transpeptidation reactions and influences the levels of enzymes such as lactic dehydrogenase and malic dehydrogenase in muscle tissues (Gould & Rawlinson, 1959).

  • Synthesis of Unnatural Amino Acids : This compound is utilized in the stereospecific synthesis of derivatives like 4-carboxyphenylalanine, which are used in solid-phase peptide synthesis, particularly in Fmoc-based approaches (Wang, Obeyesekere, & McMurray, 1996).

  • Biomedical Applications : N-Benzyloxycarbonyl-L-tyrosine is significant in the creation of tyrosine-derived polycarbonates. These materials, designed for biomedical applications, are synthesized from L-tyrosine and its metabolites. Their physicomechanical properties, such as solubility and mechanical strength, are influenced by the nature of N- and C-terminus protecting groups (Pulapura & Kohn, 1992).

  • Metabolic Engineering : N-Benzyloxycarbonyl-L-tyrosine plays a role in the metabolic engineering of yeast strains for overproduction of L-tyrosine, a precursor for valuable secondary metabolites. It is involved in strategies combining localized pathway engineering with global engineering of central metabolism (Gold et al., 2015).

  • Role in Peptide Chemistry : The compound is significant in the study of peptides and aromatic π-π interactions. It has been used to understand the conformation and packing in crystal structures of certain peptides (Nicholas, 2015).

  • Enzyme Catalysis and Pharmaceutical Applications : N-Benzyloxycarbonyl-L-tyrosine is involved in enzyme catalysis, particularly in the context of synthesizing specific amino acids and peptides. It is also used in pharmaceutical applications, such as bone resorption suppression (Woo et al., 1996).

Safety And Hazards

N-Benzyloxycarbonyl-L-tyrosine is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

N-Benzyloxycarbonyl-L-tyrosine is a key reagent in peptide synthesis, and its future directions are likely tied to advancements in this field . Recent advances in chemoenzymatic peptide syntheses suggest potential for new methods and applications .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMUCXATQAAMN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313627
Record name Carbobenzoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-L-tyrosine

CAS RN

1164-16-5
Record name Carbobenzoxy-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(benzyloxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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